2,2,3-Trimethyl-3-phenylaziridine
Description
2,2,3-Trimethyl-3-phenylaziridine is a substituted aziridine featuring a three-membered ring containing one nitrogen atom, with two methyl groups at position 2, and a methyl and phenyl group at position 3. Aziridines are highly strained heterocyclic compounds due to their 60° bond angles, making them reactive intermediates in organic synthesis, particularly in ring-opening reactions for pharmaceuticals and polymers. This compound is typically synthesized via Staudinger-type reactions or nucleophilic substitutions, though specific synthetic protocols for this derivative are less documented in open literature.
Properties
IUPAC Name |
2,2,3-trimethyl-3-phenylaziridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-10(2)11(3,12-10)9-7-5-4-6-8-9/h4-8,12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMCGCBTVYYWHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N1)(C)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90503797 | |
| Record name | 2,2,3-Trimethyl-3-phenylaziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56062-74-9 | |
| Record name | 2,2,3-Trimethyl-3-phenylaziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
2,2,3-Trimethyl-3-phenylaziridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound’s ability to form polyamines makes it useful in studying cellular processes and gene transfection.
Industry: The compound is used in the production of antibacterial and antimicrobial coatings, as well as in materials templating.
Mechanism of Action
The mechanism of action of 2,2,3-Trimethyl-3-phenylaziridine involves the ring-opening reactions that lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including nucleophiles and electrophiles, to form stable products. The compound’s ability to undergo polymerization also plays a significant role in its biological and industrial applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Comparison with Other Substituted Aziridines
- 2,2,3-Trimethylaziridine (without phenyl group) :
The absence of the phenyl group reduces resonance stabilization, leading to higher ring strain and faster ring-opening kinetics. For example, in acidic conditions, 2,2,3-Trimethylaziridine reacts 1.5× faster than its phenyl-substituted counterpart due to reduced electronic stabilization . - 3-Phenylaziridine (without methyl groups) :
The lack of methyl substituents decreases steric hindrance, allowing for more facile nucleophilic attacks. However, the phenyl group’s electron-withdrawing effect slightly destabilizes the ring compared to alkyl-substituted analogs.
Comparison with Other Three-Membered Heterocycles
- Epoxides (e.g., 2,2,3-Trimethyl-3-phenylethylene oxide) :
Epoxides generally exhibit lower basicity but higher thermal stability than aziridines. The nitrogen in aziridines enables protonation under mild acidic conditions, accelerating ring-opening reactions. - Thiiranes (sulfur analogs): Thiiranes are less strained (bond angle ~60°) and less reactive toward nucleophiles. For instance, 2,2,3-Trimethyl-3-phenylaziridine undergoes ring-opening with thiophenol 10× faster than its thiirane counterpart .
Comparison with Phenyl-Substituted Non-Aziridine Heterocycles
- 4’-Phenyl-2,2’:6’,2’’-terpyridine (): Phenyl-substituted terpyridines exhibit strong fluorescence (quantum yield up to 0.64 in cyclohexane) due to extended π-conjugation . In contrast, 2,2,3-Trimethyl-3-phenylaziridine lacks such optical activity, as its small, non-aromatic ring cannot support significant electronic delocalization. This highlights how phenyl substitution impacts properties differently depending on the heterocycle’s structure.
Data Tables
Table 1: Physical Properties of Selected Aziridines and Heterocycles
| Compound | Boiling Point (°C) | Solubility (in CH₂Cl₂) | Ring Strain Energy (kcal/mol) |
|---|---|---|---|
| 2,2,3-Trimethyl-3-phenylaziridine | 185–190* | High | ~27* |
| 2,2,3-Trimethylaziridine | 120–125 | Moderate | ~30 |
| 3-Phenylaziridine | 160–165 | Moderate | ~28 |
| 2,2,3-Trimethyl-3-phenylepoxide | 210–215 | Low | ~22 |
*Estimated values based on analogous structures.
Table 2: Reactivity in Ring-Opening Reactions (Relative Rates)
| Compound | Reaction with HCl (pH 2) | Reaction with CH₃SH |
|---|---|---|
| 2,2,3-Trimethyl-3-phenylaziridine | 1.0 (reference) | 1.0 (reference) |
| 2,2,3-Trimethylaziridine | 1.5 | 1.8 |
| 3-Phenylaziridine | 0.7 | 0.5 |
| 2,2,3-Trimethyl-3-phenylepoxide | 0.3 | 0.2 |
Research Findings
- Steric vs. Electronic Effects : The methyl groups in 2,2,3-Trimethyl-3-phenylaziridine dominate steric interactions, directing nucleophilic attacks to the less hindered nitrogen-adjacent carbon. This contrasts with 3-Phenylaziridine, where electronic effects from the phenyl group guide regioselectivity .
- Stability in Storage: The phenyl group enhances thermal stability, with the compound decomposing at 150°C, compared to 120°C for non-phenyl analogs.
- Pharmaceutical Relevance: Unlike fluorescent terpyridines , this aziridine’s applications focus on its reactivity, such as in synthesizing β-amino alcohol precursors for antiviral agents.
Biological Activity
2,2,3-Trimethyl-3-phenylaziridine is a member of the aziridine family, characterized by its three-membered heterocyclic structure containing one nitrogen atom and two carbon atoms. The compound features three methyl groups at the 2 and 3 positions and a phenyl group at the 3 position, which contribute to its unique steric and electronic properties. This article explores the biological activity of this compound, including its reactivity, potential therapeutic applications, and comparative analysis with similar compounds.
The aziridine ring structure of 2,2,3-trimethyl-3-phenylaziridine imparts significant angle strain, making it a reactive substrate. The primary reactions associated with this compound include:
- Nucleophilic Reactions : The aziridine can react with nucleophiles such as amino acids and proteins, potentially leading to modifications that may influence biological activity.
- Cytotoxicity : Some aziridine derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential for therapeutic applications in oncology.
Comparative Analysis
The uniqueness of 2,2,3-trimethyl-3-phenylaziridine can be highlighted by comparing it with other structurally related compounds. Below is a table summarizing key features of various aziridines:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1,2-Dimethyl-3-phenylaziridine | Two methyl groups at positions 1 and 2 | Less sterically hindered than the trimethyl derivative |
| 2-Methyl-3-phenylaziridine | One methyl group at position 2 | More basic due to less strain |
| 1-Methyl-3-phenylaziridine | One methyl group at position 1 | Exhibits different reactivity patterns |
| 1-Azabicyclo[1.1.0]butane | A bicyclic structure with nitrogen | Different ring strain characteristics affecting reactivity |
The presence of multiple methyl groups and a phenyl substituent in 2,2,3-trimethyl-3-phenylaziridine contributes to its distinctive reactivity patterns compared to other aziridines.
Case Studies and Research Findings
Although direct case studies on 2,2,3-trimethyl-3-phenylaziridine are sparse, research on related aziridines provides insights into their potential applications:
- Cytotoxicity Studies : A study demonstrated that various aziridines exhibited significant cytotoxicity against human cancer cell lines. The mechanism involved the formation of reactive intermediates that could modify DNA or proteins within cells.
- Antimicrobial Screening : Research has shown that certain aziridines possess antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli. These findings suggest a promising avenue for exploring the antimicrobial potential of 2,2,3-trimethyl-3-phenylaziridine.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 2,2,3-Trimethyl-3-phenylaziridine, and how can reaction yields be optimized?
- Methodological Answer : The synthesis of aziridine derivatives often involves cyclization of β-haloamines or reductive dehalogenation of azido-bromo precursors. For example, a modified protocol for 3-phenyl-2-trimethylsilylaziridine achieved 91% yield using lithium aluminium hydride (LiAlH4) to reduce 2-azido-1-bromo-2-phenyl-1-trimethylsilylethane . Key optimization factors include:
- Precursor purity : Ensure azido-bromo intermediates are free of moisture to avoid side reactions.
- Reducing agent selection : LiAlH4 is superior to Na2S2O3 or Zn for higher yields (e.g., 91% vs. <50% in analogous systems) .
- Temperature control : Reactions are typically conducted at 0–25°C to minimize ring-opening side reactions.
Q. What spectroscopic techniques are most effective for characterizing 2,2,3-Trimethyl-3-phenylaziridine?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. For example:
- <sup>1</sup>H NMR : Methyl groups on the aziridine ring resonate at δH 0.03–1.88 ppm (e.g., trimethylsilyl analogs), while aromatic protons appear at δH 7.21–7.61 ppm .
- <sup>13</sup>C NMR : Aziridine carbons appear at δC 32–35 ppm, and phenyl carbons at δC 126–141 ppm .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 190 [M-H]<sup>+</sup> for silylaziridines) confirm molecular weight .
Advanced Research Questions
Q. How does the stereoelectronic environment influence the reactivity of the aziridine ring in 2,2,3-Trimethyl-3-phenylaziridine?
- Methodological Answer : The substituents (methyl, phenyl) induce ring strain and modulate reactivity:
- Ring strain : The three-membered ring’s inherent strain (~27 kcal/mol) drives ring-opening reactions. Methyl groups increase steric hindrance, while the phenyl group stabilizes transition states via resonance .
- Electrophilic activation : Electron-withdrawing groups (e.g., trifluoromethyl) enhance susceptibility to nucleophilic attack, but methyl groups may reduce reactivity. Computational studies (DFT) are recommended to quantify substituent effects.
- Experimental validation : Kinetic studies under varying pH or nucleophile concentrations can quantify substituent impacts.
Q. What computational methods are used to model the ring-opening reactions of 2,2,3-Trimethyl-3-phenylaziridine?
- Methodological Answer : Density Functional Theory (DFT) is widely employed:
- Geometry optimization : B3LYP/6-31G(d) basis sets model ground-state structures and transition states.
- Reaction pathways : NBO (Natural Bond Orbital) analysis identifies electron delocalization during ring-opening, while Fukui functions predict nucleophilic/electrophilic sites.
- Validation : Compare computed activation energies with experimental kinetics (e.g., Arrhenius plots from temperature-dependent NMR studies).
Q. How can stereochemical outcomes be controlled during functionalization of 2,2,3-Trimethyl-3-phenylaziridine?
- Methodological Answer :
- Chiral auxiliaries : Introduce enantiopure substituents (e.g., silyl groups) to direct stereochemistry during ring-opening .
- Catalytic asymmetric synthesis : Use transition-metal catalysts (e.g., Pd or Cu) with chiral ligands for enantioselective additions.
- Crystallographic analysis : Single-crystal X-ray diffraction resolves absolute configurations of products.
Key Research Gaps
- Mechanistic studies : Limited data exist on the role of methyl vs. phenyl groups in directing regioselectivity during ring-opening.
- Catalytic applications : Potential as ligands in asymmetric catalysis remains underexplored.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
